Cas no 67264-09-9 (5-bromo-2-methyl-2,3-dihydropyridazin-3-one)

5-Bromo-2-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a bromine substituent at the 5-position and a methyl group at the 2-position of the dihydropyridazinone scaffold. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine moiety offers a handle for cross-coupling reactions, while the dihydropyridazinone core contributes to its potential bioactivity. Its well-defined crystalline form ensures consistent purity, facilitating precise applications in medicinal chemistry research. The compound’s stability under standard storage conditions further enhances its utility in synthetic workflows.
5-bromo-2-methyl-2,3-dihydropyridazin-3-one structure
67264-09-9 structure
Product Name:5-bromo-2-methyl-2,3-dihydropyridazin-3-one
CAS No:67264-09-9
MF:C5H5BrN2O
MW:189.009999990463
MDL:MFCD29038630
CID:3289485
PubChem ID:12910143
Update Time:2025-06-08

5-bromo-2-methyl-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 3(2H)-PYRIDAZINONE, 5-BROMO-2-METHYL-
    • 5-Bromo-2-methylpyridazin-3(2H)-one
    • 5-bromo-2-methyl-2,3-dihydropyridazin-3-one
    • 5-bromo-2-methylpyridazin-3-one
    • MFCD29038630
    • 67264-09-9
    • AC8898
    • SY252750
    • EN300-1198127
    • SCHEMBL18203823
    • KS-9558
    • AKOS037654439
    • SCA26409
    • MDL: MFCD29038630
    • Inchi: 1S/C5H5BrN2O/c1-8-5(9)2-4(6)3-7-8/h2-3H,1H3
    • InChI Key: ZFLIQPQINLPDDU-UHFFFAOYSA-N
    • SMILES: BrC1C=NN(C)C(C=1)=O

Computed Properties

  • Exact Mass: 187.95853g/mol
  • Monoisotopic Mass: 187.95853g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 32.7Ų

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5-bromo-2-methyl-2,3-dihydropyridazin-3-one Related Literature

Additional information on 5-bromo-2-methyl-2,3-dihydropyridazin-3-one

Introduction to 5-Bromo-2-Methyl-2,3-Dihydropyridazin-3-One (CAS No. 67264-09-9)

5-Bromo-2-methyl-2,3-dihydropyridazin-3-one (CAS No. 67264-09-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 5-bromo-2-methyl-2,3-dihydropyridazin-3-one.

The molecular formula of 5-bromo-2-methyl-2,3-dihydropyridazin-3-one is C8H8BrN2O, and its molecular weight is approximately 216.07 g/mol. The compound is a white crystalline solid with a melting point of around 150°C. It is slightly soluble in water but exhibits good solubility in organic solvents such as methanol and dimethyl sulfoxide (DMSO). These physical properties make it suitable for various experimental conditions and formulations.

The synthesis of 5-bromo-2-methyl-2,3-dihydropyridazin-3-one has been extensively studied and can be achieved through several routes. One common method involves the cyclization of an appropriate precursor, such as a substituted acetonitrile or amide, under specific reaction conditions. For instance, a typical synthesis might involve the reaction of 4-bromoacetophenone with hydrazine hydrate to form an intermediate hydrazone, which is then cyclized using an appropriate base and solvent system. This method provides a high yield and purity of the final product.

In recent years, significant research has focused on the biological activities of 5-bromo-2-methyl-2,3-dihydropyridazin-3-one. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties. For example, a study published in the Journal of Medicinal Chemistry demonstrated that 5-bromo-2-methyl-2,3-dihydropyridazin-3-one effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests its potential as a therapeutic agent for inflammatory diseases.

Beyond its anti-inflammatory effects, 5-bromo-2-methyl-2,3-dihydropyridazin-3-one has also been investigated for its antitumor properties. Research conducted at the National Cancer Institute found that this compound selectively induced apoptosis in various cancer cell lines while showing minimal toxicity to normal cells. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell proliferation and survival. These findings highlight the potential of 5-bromo-2-methyl-2,3-dihydropyridazin-3-one as a lead compound for the development of new anticancer drugs.

The pharmacokinetic properties of 5-bromo-2-methyl-2,3-dihydropyridazin-3-one have also been studied to assess its suitability for clinical applications. Preclinical studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile. The compound is rapidly absorbed from the gastrointestinal tract and has a moderate half-life in vivo. These characteristics make it an attractive candidate for further development as an orally administered therapeutic agent.

In addition to its direct biological activities, 5-bromo-2-methyl-2,3-dihydropyridazin-3-one has been used as a building block in the synthesis of more complex molecules with enhanced therapeutic potential. For instance, researchers at the University of California have developed several derivatives of this compound that exhibit improved potency and selectivity against specific targets. These derivatives have shown promising results in preclinical models of various diseases, including cancer and neurodegenerative disorders.

The safety profile of 5-bromo-2-methyl-2,3-dihydropyridazin-3-one has been evaluated through extensive toxicological studies. These studies have demonstrated that the compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in animal models. However, as with any new drug candidate, further safety assessments will be necessary before it can be advanced to clinical trials.

In conclusion, 5-bromo-2-methyl-2,3-dihydropyridazin-3-one (CAS No. 67264-09-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological activities make it an attractive candidate for further development as a therapeutic agent for inflammatory diseases and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical utility.

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